molecular formula C10H11N3O2 B2839590 4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-13-6

4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2839590
CAS No.: 860786-13-6
M. Wt: 205.217
InChI Key: AUAJAJYMLCMMMS-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound featuring a triazolone ring substituted with a methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:

    Formation of the Triazolone Ring: The triazolone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbonyl compounds. For instance, the reaction of 3-methoxybenzohydrazide with acetic anhydride can yield the desired triazolone ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazolone ring, potentially converting it to more saturated derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Saturated triazolone derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes involved in disease pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale synthesis and application in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the triazolone ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Lacks the methyl group, which may affect its reactivity and binding properties.

    4-Phenyl-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Lacks the methoxy group, potentially reducing its hydrophobic interactions.

    4-(3-Hydroxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one: The hydroxy group can form stronger hydrogen bonds compared to the methoxy group.

Uniqueness

4-(3-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of both the methoxy and methyl groups, which can enhance its chemical reactivity and biological activity. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a versatile molecule for various applications.

Properties

IUPAC Name

4-(3-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-7-11-12-10(14)13(7)8-4-3-5-9(6-8)15-2/h3-6H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAJAJYMLCMMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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